N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine
Description
N-{[4-(Morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is a Schiff base derivative characterized by a morpholine-substituted aromatic ring, a nitro group at the meta position, and a hydroxylamine moiety.
- Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, often used to enhance solubility and bioavailability in drug design.
- Nitro group: A strong electron-withdrawing group influencing electronic properties and reactivity.
- Hydroxylamine Schiff base: Imine derivatives known for chelation properties and antioxidant activity .
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2 |
InChI Key |
MEVRRKYKPCBYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime typically involves the following steps:
Nitration: The starting material, 4-morpholin-4-ylbenzaldehyde, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.
Industrial Production Methods
While specific industrial production methods for 4-morpholin-4-yl-3-nitrobenzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-morpholin-4-yl-3-nitrobenzaldehyde oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and room temperature conditions.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol, and mild heating.
Major Products Formed
Reduction: 4-morpholin-4-yl-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-morpholin-4-yl-3-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime is largely dependent on its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.
Oxime Group: Can form stable complexes with metal ions, influencing various biochemical pathways.
Morpholine Ring: Enhances the compound’s solubility and ability to interact with biological membranes.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule:
Structural and Functional Differences
Substituent Effects: The morpholine ring in the target compound enhances polarity compared to the methylphenyl sulfanyl group in the oxime analog . This difference may influence solubility and membrane permeability. The nitro group at the meta position in the target compound vs.
Bioactivity Trends: Hydroxamic acids (e.g., compound 6 in ) exhibit stronger radical scavenging activity due to the –NHOH moiety, while Schiff bases like the target compound may require additional functional groups for similar efficacy .
Synthetic Accessibility :
- The target compound’s synthesis likely follows Schiff base condensation (amine + aldehyde), a method used for analogous hydroxamic acids . In contrast, sulfanyl-substituted analogs () require thioether coupling, which may involve harsher conditions .
Research Findings and Data
Physicochemical Properties
- Solubility : Morpholine derivatives generally exhibit moderate water solubility due to the polar heterocycle, whereas sulfanyl or fluorinated analogs (e.g., ) are more lipophilic .
- Stability : Schiff bases are prone to hydrolysis under acidic conditions, whereas oximes (e.g., ) are more stable, making them preferable for certain applications .
Spectroscopic Characterization
Biological Activity
N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine, commonly referred to as compound EN300-08391, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on the latest research findings.
The synthesis of this compound typically involves the condensation reaction between 4-(morpholin-4-yl)-3-nitrobenzaldehyde and hydroxylamine. The reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions, followed by cooling and purification through recrystallization.
Chemical Properties:
- Molecular Formula: C11H12N4O3
- Molecular Weight: 251.24 g/mol
- CAS Number: 312320-81-3
This compound exhibits multiple biological activities, primarily attributed to its ability to interact with various biological targets. The nitrophenyl group is known to facilitate electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:
- Antitumor Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by arresting the cell cycle at the S phase and altering pro-apoptotic pathways .
Case Studies and Research Findings
-
Antitumor Activity:
A study investigating the antitumor potential of similar compounds found that this compound analogs exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and A549. The IC50 values ranged from 6.92 μM to 8.99 μM, demonstrating potent activity compared to standard treatments like Sunitinib .Cell Line IC50 (μM) Inhibition Rate (%) HepG2 6.92 99.98 A549 8.99 100.07 DU145 7.89 99.93 MCF7 8.26 100.39 -
Mechanistic Insights:
The compound's mechanism involves mitochondrial pathways leading to apoptosis, characterized by increased levels of Bax and decreased levels of Bcl-2, alongside activation of caspase-3 in treated cells .
Applications in Drug Design
Due to its structural characteristics and biological activity, this compound is being explored as a pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents aimed at treating various diseases, particularly cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
